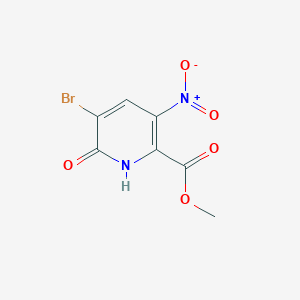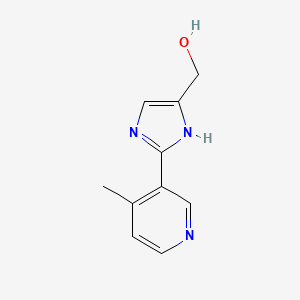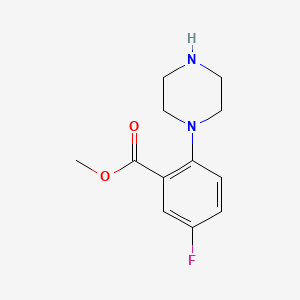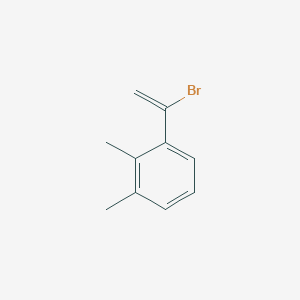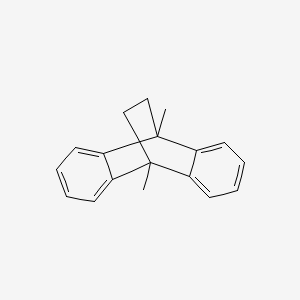
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene is a polycyclic aromatic hydrocarbon. It is characterized by its rigid ethano-bridged anthracene backbone, which makes it a unique compound in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene involves several steps. One common method includes the bromination of 9,10-dimethyl-9,10-ethanoanthracene to form 2,3,6,7-tetrabromo-9,10-dimethyl-9,10-ethanoanthracene. This intermediate is then subjected to multi-fold amination to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including bromination and amination, under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as brominated or nitrated compounds .
Aplicaciones Científicas De Investigación
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its rigid structure and electronic properties.
Supramolecular Chemistry: Serves as a building block for constructing supramolecular assemblies and host-guest chemistry.
Material Science: Utilized in the synthesis of metal-organic frameworks (MOFs) and porous polymers.
Mecanismo De Acción
The mechanism of action of 9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene is primarily based on its ability to participate in π-π interactions and form stable complexes with various guest molecules. This property is leveraged in supramolecular chemistry and material science to create stable and functional materials .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dihydro-9,10-ethanoanthracene: Lacks the dimethyl groups, making it less rigid.
9,10-Dimethyl-9,10-dihydroanthracene: Does not have the ethano bridge, resulting in different electronic properties.
Uniqueness
9,10-Dimethyl-9,10-dihydro-9,10-ethanoanthracene is unique due to its rigid ethano-bridged structure, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring stable and rigid molecular frameworks .
Propiedades
Fórmula molecular |
C18H18 |
|---|---|
Peso molecular |
234.3 g/mol |
Nombre IUPAC |
1,8-dimethyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C18H18/c1-17-11-12-18(2,15-9-5-3-7-13(15)17)16-10-6-4-8-14(16)17/h3-10H,11-12H2,1-2H3 |
Clave InChI |
RDHANTKFSHTKBB-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C3=CC=CC=C31)(C4=CC=CC=C24)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-4-Azaspiro[2.4]heptan-5-ylmethanol](/img/structure/B13698383.png)

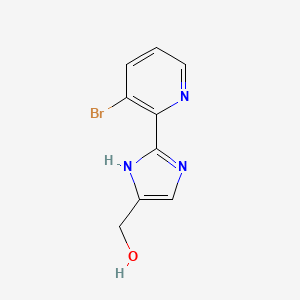
![5-Amino-3-[3-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13698406.png)

![(7H-Pyrrolo[2,3-d]pyrimidin-7-yl)methyl Pivalate](/img/structure/B13698425.png)
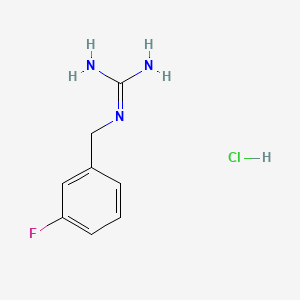
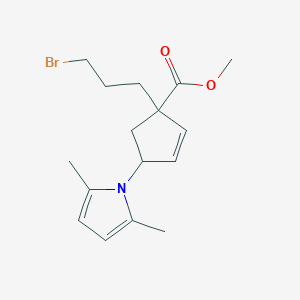
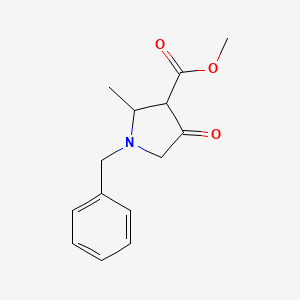
![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)
